4-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a dimethoxyphenyl group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions, including the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group and the methoxycarbonyl group are then introduced through substitution reactions, often using reagents such as dimethoxybenzene and methoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but lacks the thiophene ring and methoxycarbonyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the dimethoxyphenyl and methoxycarbonyl groups.
Uniqueness
3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H19NO7S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-[[4-(2,4-dimethoxyphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19NO7S/c1-24-10-4-5-11(13(8-10)25-2)12-9-27-17(16(12)18(23)26-3)19-14(20)6-7-15(21)22/h4-5,8-9H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
DJZFWCFFPSFDLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O)OC |
Origin of Product |
United States |
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